(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Pharmacokinetics Bioavailability L-Carnitine Analogs

Procure (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate (L-carnitine) for applications demanding maximal systemic exposure. Pharmacokinetic studies confirm a 6.6-fold higher Cmax (84.7 µmol/L) and 60.3 h half-life versus acetyl-L-carnitine, enabling robust dosing regimens. Essential for mitochondrial fatty acid oxidation research, ergogenic aid development (2024 meta-analysis: +2.16 ml/kg/min V̇O2max), and novel controlled-release formulations addressing immediate-release tolerability issues.

Molecular Formula C7H15NO3
Molecular Weight 161.201
CAS No. 97806-64-9
Cat. No. B2590714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate
CAS97806-64-9
Molecular FormulaC7H15NO3
Molecular Weight161.201
Structural Identifiers
SMILESC[N+](C)(C)C(CCO)C(=O)[O-]
InChIInChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyILXTZIAPBIBHND-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 50 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate (L-Carnitine) CAS 97806-64-9: Baseline Identity and Core Biochemical Function


(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate, universally known as L-carnitine (CAS 97806-64-9), is the naturally occurring, biologically active stereoisomer of carnitine, a quaternary ammonium compound with the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol . It functions as an essential cofactor in mitochondrial long-chain fatty acid oxidation, facilitating the translocation of activated fatty acyl-CoA esters across the inner mitochondrial membrane via the carnitine palmitoyltransferase (CPT) shuttle . This fundamental role in energy metabolism underpins its procurement for diverse applications, ranging from pharmaceutical formulations addressing primary and secondary carnitine deficiencies to nutritional supplements and research-grade reagents for metabolic studies . The compound's amphoteric nature, featuring a trimethylammonium cationic group and a carboxylate anionic group, contributes to its high aqueous solubility and characteristic chemical behavior .

Why L-Carnitine (CAS 97806-64-9) Cannot Be Assumed Interchangeable with Acetyl- or Propionyl-L-Carnitine Analogs


The assumption that L-carnitine, acetyl-L-carnitine (ALC), and propionyl-L-carnitine (PLC) are functionally equivalent for all research or industrial purposes is demonstrably false. These compounds, while metabolically related, exhibit profoundly different pharmacokinetic profiles that directly impact their utility and dosing requirements [1]. Critically, the bioavailability and systemic exposure achieved with oral L-carnitine administration are substantially greater than those of its acylated analogs. For instance, a direct comparative study in healthy volunteers found that a single 2.0 g oral dose of L-carnitine resulted in a maximum plasma concentration (Cmax) of 84.7 µmol/L, which was 6.6-fold higher than the Cmax of concurrently measured ALC (12.9 µmol/L) and 16.7-fold higher than PLC (5.08 µmol/L) [2]. Furthermore, L-carnitine's elimination half-life (60.3 h) was significantly longer than that of ALC (35.9 h) and PLC (25.7 h) [2]. These quantitative disparities have major implications for designing dosing regimens and selecting the appropriate compound for a specific intended outcome, rendering simple substitution between L-carnitine and its analogs scientifically unsound [2]. A more recent study also confirmed that acetylcarnitine has significantly lower bioavailability than carnitine, with a 3-fold decrease in ΔAUC when comparing equivalent 1.5 g doses [3].

Procurement-Relevant Quantitative Differentiation of L-Carnitine (CAS 97806-64-9) vs. Closest Analogs


Superior Systemic Exposure and Extended Half-Life: Pharmacokinetic Comparison of L-Carnitine vs. Acetyl- and Propionyl-L-Carnitine

In a direct head-to-head comparison in 12 healthy human volunteers following a single oral 2.0 g dose of L-carnitine, the parent compound achieved significantly higher systemic exposure and a longer elimination half-life than its acylated analogs, acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC), which were measured concurrently in plasma [1]. This differential PK profile is critical for applications requiring sustained plasma levels of the non-esterified carnitine pool.

Pharmacokinetics Bioavailability L-Carnitine Analogs

Sustained Pharmacokinetic Profile: Extended Elimination Half-Life of L-Carnitine Relative to Acylated Analogs

A key differentiator in the same head-to-head pharmacokinetic study was the significantly longer elimination half-life (t1/2) of L-carnitine compared to its acylated analogs [1]. This extended half-life allows for less frequent dosing and more stable plasma levels, a critical parameter for both clinical and research protocols requiring consistent drug exposure.

Elimination Half-Life Pharmacokinetics Dosing Regimen Design

Documented Lack of Efficacy on Lipid Profile in a Specific High-Need Population: A 2024 Meta-Analysis

While L-carnitine is often considered for managing dyslipidemia in hemodialysis patients, a 2024 systematic review and meta-analysis of 28 RCTs with 1,340 patients provides quantitative evidence of its lack of significant effect on key lipid parameters [1]. This class-level evidence is crucial for guiding procurement and research away from applications where L-carnitine is not an effective intervention, thereby focusing resources on areas with proven benefit.

Hemodialysis Lipid Profile Meta-Analysis Randomized Controlled Trials

Formulation and Bioavailability Challenges Addressed by Novel Drug Delivery Patents

The inherent pharmaceutical limitations of L-carnitine, including a narrow therapeutic window and gastrointestinal side effects at high doses, are explicitly recognized in the patent literature as a barrier to its effective use [1]. This has driven innovation in novel drug delivery systems, such as multiparticulate controlled-release compositions, which are designed to mitigate these issues and improve patient compliance [1].

Controlled-Release Bioavailability Pharmaceutical Formulation Patent

Enhancement of Aerobic Capacity and Reduction in Post-Exercise Lactate: A 2024 Meta-Analysis

A 2024 systematic review and meta-analysis of 14 studies involving 257 athletes/trained individuals provided quantitative evidence for the ergogenic effects of chronic L-carnitine (LC) supplementation [1]. This class-level evidence supports the compound's utility in sports nutrition and performance research.

Sports Nutrition Exercise Performance Lactate VO2max Meta-Analysis

Analytical Quality and Reproducibility: Adherence to USP Monograph Standards

For pharmaceutical and research applications requiring the highest level of quality assurance, L-carnitine is available as a United States Pharmacopeia (USP) Reference Standard, which is designed for use in specified quality tests and analytical methods . This ensures batch-to-batch consistency and regulatory compliance, a critical differentiator from non-pharmacopeial grade material.

Quality Control Analytical Method USP Monograph Pharmaceutical Analysis

Evidence-Based Application Scenarios for Procuring L-Carnitine (CAS 97806-64-9)


Pharmacokinetic and Bioavailability Studies of the Carnitine Pool

Given its significantly higher Cmax (84.7 µmol/L) and longer half-life (60.3 h) compared to acetyl- and propionyl-L-carnitine following oral administration, L-carnitine is the preferred substrate for research aimed at understanding the absorption, distribution, and systemic exposure of the non-esterified carnitine pool [1]. Its procurement is essential for studies where high and sustained plasma levels of L-carnitine are a primary endpoint.

Clinical Research Excluding Lipid-Lowering in Hemodialysis

In light of the 2024 meta-analysis showing no significant effect on lipid profiles (e.g., LDL SMD -0.075, P=0.43; HDL SMD 0.060, P=0.29) in hemodialysis patients, procurement of L-carnitine for clinical trials in this specific population should be redirected toward investigating its effects on other endpoints like anemia management or muscle function, where evidence of benefit may be more robust [2].

Sports Nutrition and Exercise Physiology Research

The 2024 meta-analysis demonstrating a significant increase in V̇O2max (+2.16 ml/kg/min) and a decrease in post-exercise blood lactate (SMD -0.52) provides strong justification for procuring L-carnitine for studies investigating ergogenic aids, recovery enhancement, and metabolic adaptations to endurance training in athletic populations [3].

Pharmaceutical Development of Modified-Release Oral Formulations

The documented narrow therapeutic window and gastrointestinal tolerability issues of immediate-release L-carnitine create a clear opportunity for pharmaceutical development. Procuring L-carnitine as an API for the development of novel controlled-release, multiparticulate, or other advanced drug delivery systems is supported by existing patent literature aimed at overcoming these inherent limitations [4].

Quality Control and Analytical Method Development in Regulated Environments

For analytical laboratories and pharmaceutical manufacturers, procurement of USP Reference Standard-grade L-carnitine is mandatory for validating methods, calibrating instruments, and ensuring compliance with compendial monographs (e.g., for levocarnitine tablets, injection, and oral solution). This grade guarantees the identity, purity, and quality necessary for regulatory submissions and product release testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.